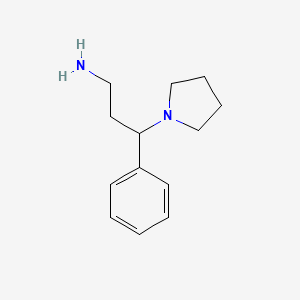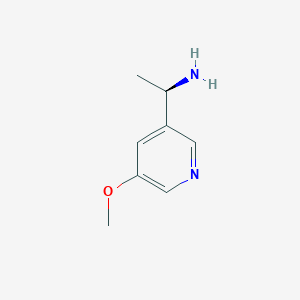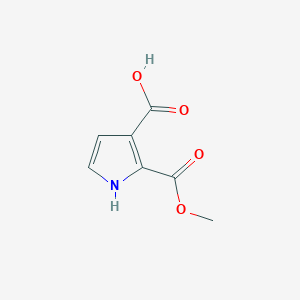
2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of an appropriate β-keto ester with ammonia or an amine can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the catalytic cyclization of suitable precursors using metal catalysts. This approach can offer higher yields and better control over reaction conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid, while reduction can yield pyrrole-3-carboxylic acid derivatives.
科学的研究の応用
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Pyrrole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
2-(Methoxycarbonyl)pyrrole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the pyrrole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
2-methoxycarbonyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-4(6(9)10)2-3-8-5/h2-3,8H,1H3,(H,9,10) |
InChIキー |
ISNPXPHPMZIMBP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)

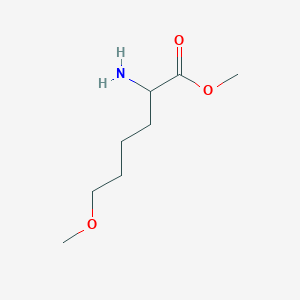

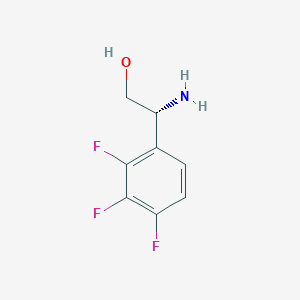
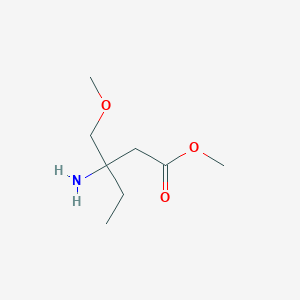

![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)

![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
